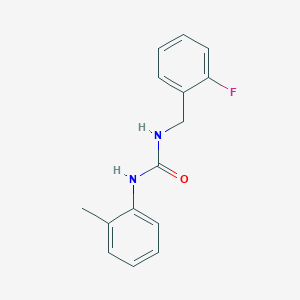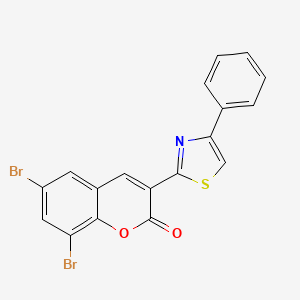![molecular formula C16H25NO2S B4722196 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4722196.png)
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine
Overview
Description
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine, also known as S33005, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidines, which have been shown to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of serotonin, a neurotransmitter that plays a key role in mood regulation. By blocking the 5-HT6 receptor, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine may increase the availability of serotonin in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant effects. Additionally, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This may contribute to its ability to promote neuroplasticity and improve mood.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation is that 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of addiction. Studies have shown that 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential efficacy in human subjects. Additionally, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine may have potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanisms of action of 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine and its potential therapeutic applications.
Scientific Research Applications
3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to have potential therapeutic applications in a variety of areas, including depression, anxiety, and addiction. It has been demonstrated to exhibit antidepressant-like effects in animal models of depression and has also been shown to reduce anxiety-like behavior in rats. Additionally, 3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
3,5-dimethyl-1-(4-propylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-4-5-15-6-8-16(9-7-15)20(18,19)17-11-13(2)10-14(3)12-17/h6-9,13-14H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXRPQJDFHPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)
![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)
![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)


![N-[1-[(cyclohexylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4722158.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4722172.png)



![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4722212.png)